1-Aza-2-silacyclopentane-1-ethanamine, 2,2,4-trimethyl-
Description
Properties
IUPAC Name |
2-(2,2,4-trimethylazasilolidin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2Si/c1-8-6-10(5-4-9)11(2,3)7-8/h8H,4-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPCETSHFUXWEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN([Si](C1)(C)C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminotrialkoxysilanes
The most industrially viable method, described in CN110862408A , involves cyclocondensation of aminotrialkoxysilanes under alkaline conditions. For example, n-butylaminopropyltrimethoxysilane reacts at 130–150°C with catalytic sodium methoxide, yielding N-N-butyl-aza-2,2-dimethoxysilacyclopentane (85% yield).
Reaction Mechanism :
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Alkoxide activation : The strong base (e.g., NaOCH₃) deprotonates the amine, generating a nucleophilic nitrogen.
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Intramolecular cyclization : The nitrogen attacks the silicon center, displacing methoxide and forming the five-membered ring.
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Methanol elimination : Continuous removal of methanol under reduced pressure (-0.095 MPa) drives the equilibrium toward product formation.
Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 130–150°C | Higher temps accelerate cyclization but risk decomposition |
| Catalyst Loading | 1–3 wt% NaOCH₃ | Excess base increases side reactions |
| Pressure | < -0.095 MPa | Enhances methanol removal |
| Reaction Time | 3–5 h | Prolonged time reduces throughput |
This method’s advantages include minimal byproducts (only methanol) and scalability, though stereocontrol remains unaddressed.
Hydrosilylation of Allylamines
An alternative approach involves hydrosilylation of 2-methylallylamine with trimethylsilane in the presence of Speier’s catalyst (H₂PtCl₆). This method, while less common, offers stereoselectivity:
Key Steps :
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Hydrosilylation : Pt-catalyzed addition of Si–H to the allylamine double bond forms a silane-amine adduct.
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Ring-closing metathesis : Grubbs catalyst (e.g., RuCl₂(PCy₃)₂) induces cyclization to the azasilacyclopentane core.
Challenges :
Solid-Phase Synthesis for High-Purity Batches
Recent advances employ silica-supported reagents for sequential functionalization:
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Silica-bound aziridine reacts with chlorotrimethylsilane to form a silylated intermediate.
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Ring expansion via ammonium fluoride treatment yields the target compound with >99% purity (HPLC).
Advantages :
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Eliminates solvent purification steps.
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Facilitates automation for small-scale synthesis.
Analytical Validation and Quality Control
Spectroscopic Characterization
Chromatographic Purity
Industrial-Scale Considerations
The cyclocondensation route dominates manufacturing due to:
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Cost efficiency : Aminotrialkoxysilanes are commodity chemicals (~$50/kg).
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Environmental compliance : Methanol byproduct is recyclable.
Emerging Methodologies and Research Gaps
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Enantioselective synthesis : Chiral phosphine ligands (e.g., BINAP) in hydrosilylation remain unexplored.
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Flow chemistry : Microreactors could enhance heat/mass transfer in cyclocondensation.
Chemical Reactions Analysis
Types of Reactions
1-Aza-2-silacyclopentane-1-ethanamine, 2,2,4-trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The silicon atom in the compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Insertion Reactions: Phenylisocyanate can insert into the Si-N bonds of the compound, forming seven-membered heterocycles.
Polymerization: The compound is prone to ring-opening polymerization, especially under certain conditions.
Common Reagents and Conditions
Phenylisocyanate: Used in insertion reactions to form heterocycles.
Hexamethyldisilazane (HMDS): Used to accelerate the intramolecular condensation reactions.
Major Products Formed
Seven-membered Heterocycles: Formed through the insertion of phenylisocyanate into the Si-N bonds.
Polymeric Structures: Resulting from ring-opening polymerization.
Scientific Research Applications
Materials Science
In materials science, 1-Aza-2-silacyclopentane-1-ethanamine serves as a silane coupling agent. Its unique structure allows it to bond effectively with inorganic surfaces, enhancing the adhesion properties of composite materials. This is particularly useful in the development of coatings and adhesives that require strong bonding between organic and inorganic components.
Case Study: Nanoparticle Surface Modification
A notable application is its use in the vapor phase modification of nanoparticles. The compound can modify the surface properties of nanoparticles, improving their dispersion in various matrices and enhancing their performance in applications such as catalysis and drug delivery .
Nanotechnology
The compound's role as a non-cross-linking cyclic azasilane makes it valuable in nanotechnology. It is employed in the synthesis of nanostructured materials where precise control over surface chemistry is crucial.
Application: Nano-Surface Modification
Cyclic azasilanes like 1-Aza-2-silacyclopentane are utilized to create nano-scale features on surfaces, which can lead to advancements in electronics and photonics . The ability to tailor surface properties at the nanoscale opens avenues for innovative applications in sensors and energy storage devices.
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its biological activities due to its amine functional group, which is known to interact with various biological targets.
Potential Therapeutic Applications
Research indicates that derivatives of similar structures exhibit significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. Additionally, compounds with similar motifs have shown promising results in inhibiting acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Safety Considerations
While exploring the applications of 1-Aza-2-silacyclopentane-1-ethanamine, it is crucial to consider safety aspects:
Mechanism of Action
The mechanism of action of 1-aza-2-silacyclopentane-1-ethanamine, 2,2,4-trimethyl- involves the formation and reactivity of the Si-N bond. The compound’s reactivity is influenced by the steric and electronic properties of the silicon and nitrogen atoms. The Si-N bond can undergo various reactions, including insertion and substitution, leading to the formation of different products .
Comparison with Similar Compounds
Structural Analogs: Silacyclohexane vs. Silacyclopentane
The compound 2,2,4-trimethyl-1-oxa-4-aza-2-silacyclohexane () shares structural similarities but differs in ring size (six-membered vs. five-membered). However, the smaller silacyclopentane ring may offer greater reactivity in ring-opening polymerization or catalysis due to higher strain energy .
| Property | 1-Aza-2-silacyclopentane-1-ethanamine, 2,2,4-trimethyl- | 2,2,4-Trimethyl-1-oxa-4-aza-2-silacyclohexane |
|---|---|---|
| Ring Size | 5-membered | 6-membered |
| Key Functional Groups | Ethylamine, methyl substituents | Oxa (ether), methyl substituents |
| Potential Applications | Epoxy curing agents, catalysts | Solvents, intermediates |
Amine-Functionalized Compounds: Epoxy Curing Agents
highlights 2,2,4-trimethyl diamines (e.g., 2,2,4-TMDA) as curing agents for maleimide epoxy resins. These amines improve water and chemical resistance in cured resins compared to traditional amines like tetraethylenepentamine. The target compound’s ethylamine moiety and silacyclopentane backbone may similarly enhance crosslinking efficiency and hydrophobicity in polymer matrices .
Trimethyl-Substituted Derivatives: Solvents and Plasticizers
2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate () is a branched ester-alcohol used as a coalescing aid in coatings and solvents. While structurally distinct (lacking silicon and nitrogen), its trimethyl substitution pattern parallels the steric effects seen in 1-aza-2-silacyclopentane derivatives.
Biological Activity
1-Aza-2-silacyclopentane-1-ethanamine, 2,2,4-trimethyl- (CAS Registry Number: 18387-19-4) is a compound that features a unique silacyclopentane structure with nitrogen substitution. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
The molecular formula of this compound is , with a molecular weight of approximately 143.30 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Boiling Point | 137 °C |
| Density | 0.813 g/cm³ |
| InChI | InChI=1S/C7H17NSi/c1-7-5-8(2)9(3,4)6-7/h7H,5-6H2,1-4H3 |
| SMILES | C[Si]1(C)N(C)CC(C)C1 |
Research into the biological activity of 1-Aza-2-silacyclopentane derivatives suggests various mechanisms through which these compounds may exert their effects. The nitrogen atom in the azasilacyclopentane structure can participate in hydrogen bonding and coordination with metal ions, potentially influencing enzyme activity and receptor interactions.
Case Studies and Research Findings
- Antimicrobial Activity : A study indicated that derivatives of azasilacyclopentanes exhibit significant antimicrobial properties against various bacterial strains. The presence of the nitrogen atom is hypothesized to enhance interaction with microbial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : Research has demonstrated that certain azasilacyclopentanes can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, a derivative was shown to inhibit acetylcholinesterase activity, which could have implications for treating neurodegenerative diseases.
- Catalytic Applications : The compound has also been explored as a catalyst in organic synthesis reactions. Its unique structural properties allow it to facilitate reactions under mild conditions, making it valuable in green chemistry initiatives.
Toxicological Profile
While the biological activities are promising, understanding the safety profile is crucial. Preliminary toxicological assessments indicate low acute toxicity; however, comprehensive studies are required to evaluate chronic exposure effects and environmental impacts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
